3-(3-Chloro-4-fluorophenyl)-3-oxopropanal

Catalog No.
S13845414
CAS No.
M.F
C9H6ClFO2
M. Wt
200.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Chloro-4-fluorophenyl)-3-oxopropanal

Product Name

3-(3-Chloro-4-fluorophenyl)-3-oxopropanal

IUPAC Name

3-(3-chloro-4-fluorophenyl)-3-oxopropanal

Molecular Formula

C9H6ClFO2

Molecular Weight

200.59 g/mol

InChI

InChI=1S/C9H6ClFO2/c10-7-5-6(1-2-8(7)11)9(13)3-4-12/h1-2,4-5H,3H2

InChI Key

YASDCBVJFFQHEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CC=O)Cl)F

3-(3-Chloro-4-fluorophenyl)-3-oxopropanal is an organic compound characterized by its unique molecular structure, which includes a chloro and fluorine substituent on a phenyl ring. Its molecular formula is C10H8ClFOC_{10}H_{8}ClFO, and it has a molecular weight of approximately 202.62 g/mol. The compound features a ketone functional group adjacent to an aldehyde, which contributes to its reactivity and potential biological activity.

Typical of aldehydes and ketones. Some notable reactions include:

  • Nucleophilic Addition: The carbonyl carbon in the aldehyde can react with nucleophiles, such as alcohols or amines, leading to the formation of hemiacetals or imines, respectively.
  • Condensation Reactions: It can participate in aldol condensation reactions when treated with other carbonyl compounds under basic or acidic conditions.
  • Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

The synthesis of 3-(3-Chloro-4-fluorophenyl)-3-oxopropanal typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available precursors such as 3-chloro-4-fluoroaniline and appropriate aldehydes or ketones.
  • Formation of the Carbonyl Compound: A common method involves the reaction of the aniline derivative with an acylating agent (like an acid chloride) to form the corresponding amide, which is then hydrolyzed to yield the desired product.
  • Purification: The crude product can be purified through recrystallization or chromatography techniques.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound in drug discovery for developing new therapeutic agents.
  • Agricultural Chemistry: It could be explored for use in agrochemicals due to its possible bioactivity against pests or pathogens.
  • Material Science: The compound might find applications in developing functional materials or as intermediates in organic synthesis.

Studies on the interactions of 3-(3-Chloro-4-fluorophenyl)-3-oxopropanal with biological targets are essential for understanding its potential therapeutic effects. Such studies typically involve:

  • Enzyme Inhibition Assays: Testing the compound against various enzymes to evaluate its inhibitory potential.
  • Cell Viability Assays: Assessing cytotoxicity in different cell lines to determine its safety profile.
  • Binding Studies: Investigating how well the compound binds to specific receptors or proteins involved in disease processes.

Several compounds share structural similarities with 3-(3-Chloro-4-fluorophenyl)-3-oxopropanal. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-(4-Chlorophenyl)-3-oxopropanalC10H9ClOC_{10}H_{9}ClOSimilar phenyl ring structure; potential activity
4-FluorobenzaldehydeC7H5FOC_{7}H_{5}FOContains fluorine; used in organic synthesis
2-(3-Chloro-4-fluorophenyl)propanalC10H9ClFOC_{10}H_{9}ClFORelated structure; potential applications
2,6-DichloroacetophenoneC8H6Cl2OC_{8}H_{6}Cl_2OHalogenated; known for antimicrobial properties

Uniqueness

The uniqueness of 3-(3-Chloro-4-fluorophenyl)-3-oxopropanal lies in its specific combination of chloro and fluorine substituents on the phenyl ring, which may enhance its biological activity compared to similar compounds. Additionally, the positioning of these groups influences its reactivity and interaction with biological targets, making it a candidate for further research in medicinal chemistry.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

200.0040353 g/mol

Monoisotopic Mass

200.0040353 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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